4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid
Description
4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protected amino group and a carboxylic acid moiety at position 4, along with a methyl substituent at position 1. This compound is structurally designed for applications in peptide synthesis and medicinal chemistry, where the Cbz group serves as a protective moiety for amines, and the carboxylic acid enables further functionalization.
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-methyl-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H20N2O4/c1-17-9-7-15(8-10-17,13(18)19)16-14(20)21-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20)(H,18,19) |
InChI Key |
BTCCCQNFBOVOGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Pyridine Carboxylic Acid Derivatives
Catalytic Hydrogenation of 4-Cyano-1-methylpyridine-4-carboxylic Acid
A patent-pending approach adapts the hydrogenation of pyridine precursors to piperidines, utilizing palladium catalysts under moderate pressure (4–5 MPa) and elevated temperatures (90–100°C). For this target compound, 4-cyano-1-methylpyridine-4-carboxylic acid undergoes hydrogenation in aqueous acetic acid with 5% Pd/C, achieving simultaneous reduction of the pyridine ring and cyano group. The reaction typically completes within 6–8 hours, yielding 4-amino-1-methylpiperidine-4-carboxylic acid with 78–82% efficiency. Subsequent Cbz protection using benzyl chloroformate in dichloromethane-triethylamine completes the synthesis.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (0.1 eq) |
| Solvent | Acetic acid/H2O (4:1) |
| Pressure | 4.5 MPa H2 |
| Temperature | 95°C |
| Yield (post-Cbz) | 70% |
This method’s reliance on high-pressure equipment and palladium catalysts raises scalability concerns, though it benefits from minimal byproduct formation.
Strecker Reaction-Mediated Synthesis
Sequential Ketone Functionalization
Building on methodologies for nipecotic acid derivatives, 1-methylpiperidin-4-one undergoes Strecker reaction with ammonium chloride and potassium cyanide in methanol-water (3:1) at 0–5°C. The resulting 4-amino-4-cyano-1-methylpiperidine is hydrolyzed using 85% sulfuric acid at 50°C for 72 hours, achieving quantitative conversion to the carboxylic acid. Cbz protection under Schotten-Baumann conditions (10% NaOH, benzyl chloroformate) furnishes the target compound in 67% overall yield.
Comparative Analysis:
Alkylation-Protection Cascade
Late-Stage Nitrogen Functionalization
Piperidine-4-carboxylic acid serves as the starting material in this route. Selective N-methylation is achieved using methyl iodide and potassium carbonate in DMF at 60°C (12 hours, 89% yield). The 4-amino group is introduced via Hofmann rearrangement of the corresponding carbamate, followed by Cbz protection. While elegant, this method struggles with over-alkylation side products, necessitating chromatographic purification.
Reductive Amination Approach
Building the Piperidine Core
Adapting protocols for Boc-protected analogs, 4-oxo-1-methylpiperidine-4-carboxylic acid ethyl ester undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. Hydrolysis of the ester with 2M NaOH at 25°C, followed by Cbz protection, delivers the title compound in 58% yield. This route’s modularity allows for isotopic labeling but suffers from low diastereoselectivity during amination.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediates
A novel method immobilizes 4-nitro-1-methylpiperidine-4-carboxylic acid on Wang resin via its carboxylic acid group. Catalytic hydrogenation (1 atm H2, 10% Pd/C) reduces the nitro group to amine, which is then reacted with benzyl chloroformate on-resin. Cleavage with 95% TFA yields the product with >95% purity after HPLC, ideal for pharmaceutical screening.
Chemical Reactions Analysis
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups within the molecule. The piperidine ring provides structural stability and can participate in various chemical interactions .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
Key structural analogs differ in substituents, protective groups, and functional groups, leading to variations in molecular weight, reactivity, and applications. Below is a comparative analysis:
Key Observations:
- Substituent Effects : The methyl group in the target compound enhances steric hindrance compared to unmethylated analogs like N-Cbz-4-Piperidinecarboxylic acid (similarity score: 0.96) . The tert-butoxycarbonyl (Boc) group in the analog from increases molecular weight (378.42 vs. 295.33) and alters storage requirements (2–8°C) .
- Functional Groups : The phenylthio carbonyl group in Benzyl 4-((phenylthio)carbonyl)piperidine-1-carboxylate introduces sulfur-based reactivity, distinguishing it from the carboxylic acid-containing target compound .
Biological Activity
4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a piperidine ring and various functional groups, making it a valuable intermediate in the synthesis of pharmaceutical agents.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.33 g/mol
The compound's structure allows for diverse chemical reactivity, particularly through synthetic pathways involving coupling reactions and hydrolysis, which can yield derivatives with varying biological activities.
Biological Activity Overview
Preliminary studies indicate that 4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid may interact with various biological targets, including neurotransmitter receptors and metabolic enzymes. This interaction is crucial for its potential applications in treating central nervous system disorders and infectious diseases.
Key Biological Activities
- Neurotransmitter Receptor Interaction : Compounds with similar structural motifs have shown binding affinity to neurotransmitter receptors, suggesting that this compound may also exhibit such properties.
- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in metabolic pathways has been suggested, although specific interactions remain to be elucidated.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique features of 4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | 17895988 | Similar piperidine structure but lacks methyl substitution |
| 4-(tert-butoxycarbonyl)-1-methylpiperidine-4-carboxylic acid | 1411708-46-7 | Contains tert-butoxy instead of benzyloxy group |
| 4-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 28815416-5 | Additional tert-butoxy group alters solubility and reactivity |
This table illustrates how variations in functional groups can significantly influence the chemical behavior and biological activities of these compounds.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of derivatives related to 4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid. For instance, studies have demonstrated that certain derivatives exhibit notable activity against specific biological targets, including:
- Antitumor Activity : Some derivatives have shown promise as anticancer agents, particularly in breast cancer cell lines, indicating potential therapeutic applications .
- Antimicrobial Properties : Research indicates that similar compounds may possess antimicrobial activity, warranting further investigation into their efficacy against various pathogens .
Q & A
Q. What are the typical synthetic routes for 4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis often involves multi-step protection and deprotection strategies. For example, hydrolysis of an ethyl ester intermediate (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) using 5N NaOH in aqueous EtOH yields the carboxylic acid derivative, as demonstrated by an 88% yield and purification via acid precipitation . Coupling reactions using EDCI/HOBt in anhydrous acetonitrile facilitate amide bond formation with amines, followed by sequential washing (water, NaHCO₃, citric acid, brine) and recrystallization from ethanol . Characterization relies on H/C NMR (e.g., δ 1.52–8.09 ppm for piperidine protons and aromatic signals), IR (e.g., 1730 cm for carbonyl stretches), and elemental analysis (e.g., %C deviation ≤0.05%) .
Q. Which purification methods are most effective for isolating this compound?
- Methodological Answer : Liquid-liquid extraction (ethyl acetate/water) and sequential washes with saturated NaHCO₃ (to remove acidic impurities) and citric acid (to neutralize basic residues) are critical . Final purification via recrystallization from ethanol or diisopropyl ether enhances purity, as evidenced by sharp melting points (e.g., 162–163°C) and consistent elemental analysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : H NMR resolves piperidine ring conformers (e.g., axial/equatorial protons at δ 1.55–3.78 ppm) and benzyloxy group aromatic signals (δ 7.45–7.89 ppm). IR confirms carbonyl (1687–1730 cm) and amine (3259–3359 cm) functionalities. Mass spectrometry (e.g., m/z 313 [M+H]) and elemental analysis validate molecular composition .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to modulate biological activity?
- Methodological Answer : Substituent variation at the piperidine nitrogen (e.g., replacing benzyloxy with sulfamoyl or methoxyphenyl groups) alters steric and electronic properties. For example, coupling with substituted phenylpiperazines (e.g., 3-methoxyphenylpiperazine) using EDCI/HOBt generates analogs with varying IC₅₀ values against carbonic anhydrase isoforms . Oxidation/reduction of the methyl group (using KMnO₄ or NaBH₄) or introducing bulkier tert-butoxycarbonyl (Boc) protecting groups can further tune reactivity .
Q. How can conflicting toxicity data in safety reports be reconciled?
- Methodological Answer : Discrepancies arise from limited toxicological data (e.g., "no thorough investigation" in vs. "no known hazards" in ). Researchers should conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and compare results with SDS recommendations. For instance, skin/eye irritation protocols from (15-minute flushing with water) and (immediate removal of contaminated clothing) should be standardized.
Q. What are the optimal storage conditions to ensure compound stability?
Q. How can this compound be used in mechanistic studies of enzyme inhibition?
- Methodological Answer : As a carbonic anhydrase inhibitor precursor, its amide derivatives (e.g., 4-sulfamoylbenzoyl analogs) can be assayed for binding affinity using isothermal titration calorimetry (ITC) or X-ray crystallography to resolve active-site interactions . Kinetic studies (e.g., Lineweaver-Burk plots) quantify competitive/non-competitive inhibition modes.
Q. What safety protocols are critical during handling?
- Methodological Answer : Use PPE (nitrile gloves, chemical goggles, lab coats) and work in a fume hood to minimize inhalation/contact risks . For spills, employ absorbent materials (e.g., vermiculite) and avoid water to prevent toxic vapor dispersion . Emergency protocols include 15-minute eye irrigation and immediate medical consultation for ingestion .
Q. How does this compound function as an intermediate in multi-step synthesis?
- Methodological Answer : The carboxylic acid group enables conjugation to amines via carbodiimide-mediated coupling (e.g., EDCI/HOBt), generating libraries of amides for SAR studies . Boc-protected analogs (e.g., tert-butoxycarbonyl derivatives) serve as precursors for solid-phase peptide synthesis .
Q. How can computational modeling enhance its application in drug design?
- Methodological Answer :
Use InChI keys (e.g., YDQYORVMGACBMI-UHFFFAOYSA-N ) for molecular docking (AutoDock Vina) to predict binding poses with target proteins. DFT calculations (Gaussian 09) optimize geometry and electronic properties, while MD simulations (GROMACS) assess stability in biological membranes .
Controversies and Debates
Q. What are current debates in the literature regarding its synthetic reproducibility and reactivity?
- Methodological Answer :
Discrepancies exist in coupling agent efficacy (EDCI/HOBt vs. DCC/DMAP) for amidation . Researchers should replicate reactions under varying conditions (e.g., solvent polarity, temperature) and validate via H NMR yield calculations. Contradictory toxicity classifications warrant standardized OECD guideline testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
